molecular formula C8H11N3O2 B2656371 (4-Amino-2-methoxyphenyl)urea CAS No. 926202-00-8

(4-Amino-2-methoxyphenyl)urea

Cat. No.: B2656371
CAS No.: 926202-00-8
M. Wt: 181.195
InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N
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Description

(4-Amino-2-methoxyphenyl)urea is an organic compound characterized by the presence of an amino group, a methoxy group, and a urea moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methoxyphenyl)urea typically involves the reaction of 4-amino-2-methoxyaniline with an isocyanate derivative. One common method is the reaction of 4-amino-2-methoxyaniline with phenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Regeneration of the amino group from nitro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The urea moiety can form hydrogen bonds with the target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Amino-2-methoxyphenyl)isocyanate: Used as a reagent for protecting amino groups.

    (4-Amino-2-methoxyphenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    (4-Amino-2-methoxyphenyl)carbamate: Contains a carbamate group instead of a urea moiety.

Uniqueness: (4-Amino-2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-amino-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXNKICHQLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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